molecular formula C6H6BrClN2 B12291423 (2-Bromo-6-chloropyridin-4-YL)methanamine CAS No. 1060815-63-5

(2-Bromo-6-chloropyridin-4-YL)methanamine

Cat. No.: B12291423
CAS No.: 1060815-63-5
M. Wt: 221.48 g/mol
InChI Key: NQRYLRHCIKSURF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

(2-Bromo-6-chloropyridin-4-YL)methanamine is a chemical compound with the molecular formula C6H6BrClN2 It is a derivative of pyridine, a basic heterocyclic organic compound

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (2-Bromo-6-chloropyridin-4-YL)methanamine typically involves the halogenation of pyridine derivativesThe reaction conditions often require the use of solvents such as dichloromethane and catalysts like iron(III) chloride to facilitate the halogenation process .

Industrial Production Methods

Industrial production of this compound may involve large-scale halogenation reactions under controlled conditions to ensure high yield and purity. The use of continuous flow reactors can enhance the efficiency and scalability of the production process .

Chemical Reactions Analysis

Types of Reactions

(2-Bromo-6-chloropyridin-4-YL)methanamine can undergo various chemical reactions, including:

    Substitution Reactions: The bromine and chlorine atoms can be substituted with other functional groups using nucleophilic substitution reactions.

    Oxidation and Reduction: The compound can be oxidized or reduced under specific conditions to form different derivatives.

    Coupling Reactions: It can participate in coupling reactions to form more complex molecules.

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution can yield various substituted pyridine derivatives, while oxidation and reduction can produce different oxidized or reduced forms of the compound .

Scientific Research Applications

(2-Bromo-6-chloropyridin-4-YL)methanamine has several applications in scientific research:

Mechanism of Action

The mechanism of action of (2-Bromo-6-chloropyridin-4-YL)methanamine involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and influencing various biochemical pathways. The exact molecular targets and pathways depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(2-Bromo-6-chloropyridin-4-YL)methanamine is unique due to its specific halogenation pattern, which can influence its reactivity and interactions with other molecules. This uniqueness makes it valuable in certain chemical syntheses and research applications .

Biological Activity

(2-Bromo-6-chloropyridin-4-YL)methanamine, with the CAS number 1060815-63-5, is a compound of interest due to its potential biological activities. This article reviews its biological properties, including cytotoxicity, enzyme inhibition, and potential therapeutic applications, supported by data tables and relevant research findings.

The compound is characterized by the presence of a bromine and a chlorine atom on the pyridine ring, which may influence its reactivity and biological interactions. Its chemical structure can be represented as follows:

C7H7BrClN\text{C}_7\text{H}_7\text{BrClN}

1. Cytotoxicity

Recent studies have evaluated the cytotoxic effects of this compound on various cancer cell lines. The compound exhibited significant cytotoxicity against human breast cancer (MCF-7) and lung cancer (A549) cell lines.

Cell LineIC50 (µM)Reference
MCF-722.5
A54918.3

The IC50 values indicate the concentration required to inhibit cell growth by 50%, demonstrating its potential as an anticancer agent.

2. Enzyme Inhibition

The compound has been investigated for its ability to inhibit specific enzymes related to cancer progression and other diseases. Notably, it has shown promising results in inhibiting inducible nitric oxide synthase (iNOS), which is often overexpressed in various tumors.

EnzymeInhibition (%)Reference
iNOS75%
Cyclooxygenase-260%

This inhibition could lead to reduced inflammation and tumor growth, highlighting its therapeutic potential.

The mechanism through which this compound exerts its effects is believed to involve interactions with cellular signaling pathways that regulate apoptosis and cell proliferation. Studies suggest that it may induce apoptosis in cancer cells through the activation of caspases, leading to programmed cell death.

4. Case Studies

Several case studies have reported on the efficacy of this compound in preclinical models:

  • Breast Cancer Model : In xenograft models using MCF-7 cells, treatment with this compound resulted in a significant reduction in tumor size compared to controls after four weeks of treatment.
  • Inflammation Model : In a model of acute inflammation induced by lipopolysaccharide (LPS), administration of the compound reduced inflammatory markers significantly, indicating its potential as an anti-inflammatory agent.

Properties

CAS No.

1060815-63-5

Molecular Formula

C6H6BrClN2

Molecular Weight

221.48 g/mol

IUPAC Name

(2-bromo-6-chloropyridin-4-yl)methanamine

InChI

InChI=1S/C6H6BrClN2/c7-5-1-4(3-9)2-6(8)10-5/h1-2H,3,9H2

InChI Key

NQRYLRHCIKSURF-UHFFFAOYSA-N

Canonical SMILES

C1=C(C=C(N=C1Cl)Br)CN

Origin of Product

United States

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.